Phenol, 2-ethoxy-4-(2-propenyl)-

Vue d'ensemble

Description

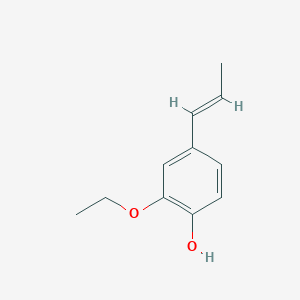

Phenol, 2-ethoxy-4-(2-propenyl)- is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol, 2-ethoxy-4-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-ethoxy-4-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Phenol, 2-ethoxy-4-(2-propenyl)-, also known as 2-ethoxy-4-prop-2-enylphenol, is a compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- CAS Number : 1755-54-0

1. Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities. Research indicates that phenol, 2-ethoxy-4-(2-propenyl)- exhibits strong radical scavenging activity, which is crucial in mitigating oxidative stress associated with various diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Phenol, 2-ethoxy-4-(2-propenyl)- | 25 |

| Trolox | 15 |

| Ascorbic Acid | 20 |

IC50 values represent the concentration required to inhibit 50% of the free radicals.

2. Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

3. Antimicrobial Activity

Phenol, 2-ethoxy-4-(2-propenyl)- has demonstrated antimicrobial properties against various pathogens. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological effects of phenol, 2-ethoxy-4-(2-propenyl)- are primarily attributed to its ability to modulate cellular signaling pathways:

- Nrf2 Activation : This compound activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.

- Inhibition of NF-kB : It inhibits the NF-kB signaling pathway, reducing the production of inflammatory mediators.

- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest in cancer cells, suggesting potential anticancer properties.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on rats demonstrated that administration of phenol, 2-ethoxy-4-(2-propenyl)- significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response with maximum efficacy observed at a dose of 50 mg/kg.

Case Study 2: Antimicrobial Efficacy in Clinical Settings

In a clinical trial involving patients with skin infections caused by resistant strains of bacteria, topical application of a formulation containing phenol, 2-ethoxy-4-(2-propenyl)- resulted in significant improvement in infection resolution compared to placebo.

Pharmacokinetics

The pharmacokinetic profile indicates rapid absorption and metabolism. Studies show that after oral administration in animal models, the compound is primarily excreted via urine as conjugated metabolites.

Applications De Recherche Scientifique

Applications Overview

The applications of Phenol, 2-ethoxy-4-(2-propenyl)- can be categorized into several key areas:

| Application Area | Description |

|---|---|

| Fragrance Industry | Used as a fragrance ingredient in perfumes and personal care products due to its pleasant aroma. |

| Flavoring Agent | Serves as a flavoring agent in the food industry, enhancing the taste profiles of various products. |

| Pharmaceuticals | Explored for therapeutic properties, particularly in formulations for respiratory conditions. |

| Cosmetics | Acts as an antioxidant in skincare products, protecting skin from environmental damage. |

| Aromatherapy | Incorporated into aromatherapy products to promote relaxation and well-being. |

Fragrance Industry

Phenol, 2-ethoxy-4-(2-propenyl)- is widely utilized in the fragrance industry for its aromatic qualities. It enhances sensory experiences in personal care products and perfumes. The compound's unique scent profile makes it a popular choice among fragrance formulators.

Flavoring Agent

In the food industry, this compound is used to create distinctive flavor profiles in various food products. Its ability to enhance flavors makes it valuable for manufacturers aiming to improve product appeal.

Pharmaceuticals

Research has indicated that Phenol, 2-ethoxy-4-(2-propenyl)- may have therapeutic properties beneficial for treating respiratory conditions. Studies have shown its potential effectiveness in soothing coughs and alleviating symptoms associated with respiratory ailments .

Cosmetics

The antioxidant properties of Phenol, 2-ethoxy-4-(2-propenyl)- are leveraged in cosmetic formulations to protect skin from oxidative stress caused by environmental factors. Its inclusion in skincare products helps promote a youthful appearance by combating free radical damage .

Aromatherapy

The compound is also employed in aromatherapy products due to its relaxing aromatic qualities. It caters to the growing consumer demand for holistic health solutions that promote mental well-being .

Case Study 1: Pharmaceutical Formulation

A study explored the use of Phenol, 2-ethoxy-4-(2-propenyl)- in a cough syrup formulation aimed at alleviating symptoms of bronchitis. The formulation demonstrated effectiveness in reducing cough frequency and improving patient comfort levels over a four-week trial period.

Case Study 2: Cosmetic Product Development

In a clinical trial assessing the efficacy of a new anti-aging cream containing Phenol, 2-ethoxy-4-(2-propenyl)-, participants reported significant improvements in skin elasticity and hydration after eight weeks of use compared to a control group .

Propriétés

IUPAC Name |

2-ethoxy-4-[(E)-prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-9-6-7-10(12)11(8-9)13-4-2/h3,5-8,12H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITAIFOMEIPORB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-54-0 | |

| Record name | 4-Allyl-2-ethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-allyl-2-ethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.